molecular formula C5H3NO B6253212 5-ethynyl-1,3-oxazole CAS No. 872122-50-4

5-ethynyl-1,3-oxazole

Cat. No.: B6253212
CAS No.: 872122-50-4
M. Wt: 93.1
InChI Key:
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Description

5-Ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen atom at position 1 and one nitrogen atom at position 3, along with an ethynyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1,3-oxazole can be achieved through several methods. One common approach involves the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method involves a [3+2] cycloaddition reaction between aldehydes and TosMICs under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic protocols that ensure high yields and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl-substituted oxazoles.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

5-Ethynyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in drug development and materials science to create functionalized compounds with enhanced properties .

Comparison with Similar Compounds

  • 2-Ethynyl-5-azetidinyl oxazole
  • 5-aryl-1,3-oxazole
  • 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazole

Comparison: 5-Ethynyl-1,3-oxazole is unique due to its ethynyl group, which imparts distinct reactivity and potential for click chemistry applications. Compared to other oxazole derivatives, it offers enhanced versatility in synthetic modifications and functionalization .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-1,3-oxazole can be achieved through a two-step process involving the reaction of 2-bromo-2-propen-1-ol with ethyl oxalate followed by dehydrohalogenation of the resulting intermediate.", "Starting Materials": [ "2-bromo-2-propen-1-ol", "ethyl oxalate", "sodium ethoxide", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Reaction of 2-bromo-2-propen-1-ol with ethyl oxalate in the presence of sodium ethoxide to form ethyl 2-(2-bromo-2-propen-1-yloxy)oxalate.", "Step 2: Dehydrohalogenation of ethyl 2-(2-bromo-2-propen-1-yloxy)oxalate with sodium hydroxide in water and diethyl ether to yield 5-ethynyl-1,3-oxazole." ] }

CAS No.

872122-50-4

Molecular Formula

C5H3NO

Molecular Weight

93.1

Purity

95

Origin of Product

United States

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